4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine
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Overview
Description
4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine is a complex organic compound featuring a bicyclic structure with a morpholine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is to start with 6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl alcohol, which undergoes a series of reactions including etherification and alkylation to introduce the morpholine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and byproducts, ensuring a consistent and efficient production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the specific conditions and reagents used.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: : Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study its interactions with biological molecules or as a potential lead compound in drug discovery.
Medicine
Industry
In industry, this compound might be used in the production of fragrances, flavors, or other specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism by which 4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets or pathways in the body to produce a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Nopol (2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol): : This compound is structurally similar but lacks the morpholine ring.
Myrtenol: : Another bicyclic alcohol with a similar core structure but different functional groups.
Uniqueness
4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine is unique due to the presence of the morpholine ring, which imparts different chemical and physical properties compared to its similar compounds.
Properties
Molecular Formula |
C17H29NO2 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine |
InChI |
InChI=1S/C17H29NO2/c1-17(2)15-4-3-14(16(17)13-15)5-9-19-10-6-18-7-11-20-12-8-18/h3,15-16H,4-13H2,1-2H3 |
InChI Key |
HTGHTZQJMLRTKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCOCCN3CCOCC3)C |
Origin of Product |
United States |
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